molecular formula C14H26N2O4S B12792090 Piperazine 2-oxobornane-10-sulphonate CAS No. 71750-55-5

Piperazine 2-oxobornane-10-sulphonate

Cat. No.: B12792090
CAS No.: 71750-55-5
M. Wt: 318.43 g/mol
InChI Key: JSAZTUYNZHDFNH-UHFFFAOYSA-N
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Description

Piperazine 2-oxobornane-10-sulphonate is a chemical compound with the molecular formula C₁₄H₂₆N₂O₄S It is known for its unique structure, which includes a piperazine ring and a 2-oxobornane-10-sulphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperazine 2-oxobornane-10-sulphonate typically involves the reaction of piperazine with 2-oxobornane-10-sulphonic acid. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The process may involve the use of a catalyst, such as sulfuric acid, to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: Piperazine 2-oxobornane-10-sulphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulphonate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products:

    Oxidation: The major products include sulphone derivatives.

    Reduction: The major products include reduced piperazine derivatives.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted piperazine derivatives.

Scientific Research Applications

Piperazine 2-oxobornane-10-sulphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of piperazine 2-oxobornane-10-sulphonate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The sulphonate group can enhance the compound’s solubility and facilitate its transport across cell membranes. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Piperazine 2-oxobornane-10-sulphonate can be compared with other similar compounds, such as:

    Piperazine derivatives: These include compounds like piperazine citrate and piperazine phosphate, which have different functional groups attached to the piperazine ring.

    Sulphonate compounds: These include compounds like methanesulphonate and ethanesulphonate, which have different alkyl groups attached to the sulphonate moiety.

Uniqueness: this compound is unique due to its combination of a piperazine ring and a 2-oxobornane-10-sulphonate moiety, which imparts distinct chemical and biological properties not found in other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

71750-55-5

Molecular Formula

C14H26N2O4S

Molecular Weight

318.43 g/mol

IUPAC Name

(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;piperazine

InChI

InChI=1S/C10H16O4S.C4H10N2/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;1-2-6-4-3-5-1/h7H,3-6H2,1-2H3,(H,12,13,14);5-6H,1-4H2

InChI Key

JSAZTUYNZHDFNH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CNCCN1

Origin of Product

United States

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